allyl (2E)-2-[4-(diethylamino)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Allyl (2E)-2-[4-(diethylamino)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core. Key structural features include:
- Position 2: A (2E)-configured 4-(diethylamino)benzylidene group, which introduces strong electron-donating properties via the diethylamino substituent.
- Position 5: A 3,4-dimethoxyphenyl group, contributing moderate electron-donating effects and steric bulk.
- Position 7: A methyl group, influencing steric and electronic environments.
This compound belongs to a class of thiazolo-pyrimidine derivatives known for their diverse applications in medicinal and materials chemistry. Its synthesis likely involves condensation reactions between substituted thiouracils and aromatic aldehydes under acidic conditions, as seen in analogous compounds .
Properties
Molecular Formula |
C30H33N3O5S |
|---|---|
Molecular Weight |
547.7 g/mol |
IUPAC Name |
prop-2-enyl (2E)-2-[[4-(diethylamino)phenyl]methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C30H33N3O5S/c1-7-16-38-29(35)26-19(4)31-30-33(27(26)21-12-15-23(36-5)24(18-21)37-6)28(34)25(39-30)17-20-10-13-22(14-11-20)32(8-2)9-3/h7,10-15,17-18,27H,1,8-9,16H2,2-6H3/b25-17+ |
InChI Key |
WVLNCYTWNJODLY-KOEQRZSOSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC=C)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC=C)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Biological Activity
The compound allyl (2E)-2-[4-(diethylamino)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic molecule with potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure
The molecular structure of the compound includes several functional groups that may contribute to its biological activity:
- Thiazolo-pyrimidine core
- Allyl and benzylidene substituents
- Diethylamino group
These features suggest potential interactions with biological targets, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Recent studies have shown that compounds with similar thiazolo-pyrimidine structures exhibit significant antimicrobial properties. For instance, research on related derivatives demonstrated effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Related Compounds
Anticancer Activity
The thiazolo-pyrimidine framework is known for its anticancer properties. Studies have indicated that similar compounds can induce apoptosis in cancer cell lines.
Case Study: Anticancer Effects
In vitro studies on a related thiazolo-pyrimidine compound showed:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Results : Significant reduction in cell viability at concentrations above 10 µM.
- Mechanism : Induction of apoptosis through caspase activation.
Other Pharmacological Activities
- Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit inflammatory pathways.
- Antioxidant Properties : The presence of methoxy groups may enhance free radical scavenging activity.
Mechanistic Insights
Molecular docking studies suggest that the compound interacts with key enzymes involved in metabolic pathways, potentially inhibiting their activity. For example:
- Target Enzyme : Cyclooxygenase (COX)
- Binding Affinity : Higher than standard NSAIDs used for comparison.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its structural features that suggest bioactivity.
1.1 Antitumor Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit antitumor properties. Specifically, compounds similar to allyl (2E)-2-[4-(diethylamino)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that thiazolo derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 with significant potency .
1.2 Enzyme Inhibition
The compound's structure allows it to interact with various biological targets. Notably, it has been evaluated for its inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. In vitro studies have shown that related compounds can inhibit CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating strong selectivity and potential for cancer treatment .
1.3 Antibacterial Properties
Compounds featuring the thiazole moiety have also been studied for their antibacterial activities. The inhibition of carbonic anhydrases in bacteria can interfere with their growth, making these compounds valuable in developing new antibacterial agents .
Biological Research
2.1 Structure–Activity Relationship Studies
The synthesis and characterization of thiazolo derivatives facilitate structure–activity relationship (SAR) studies. These studies help identify key structural components that contribute to biological activity, guiding the design of more potent analogs .
2.2 Bioimaging Applications
Due to their fluorescent properties, certain derivatives of thiazolo compounds are being explored for use in bioimaging techniques. Their ability to selectively bind to specific biological targets makes them candidates for imaging agents in cancer diagnostics .
Material Science
3.1 Organic Electronics
The unique electronic properties of thiazolo derivatives position them as potential materials for organic electronics. Their ability to form stable thin films can be advantageous in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
3.2 Polymer Chemistry
In polymer chemistry, the incorporation of thiazolo structures into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .
Comparison with Similar Compounds
Table 1: Substituent Comparison at Key Positions
Key Observations :
- Position 2: Electron-donating groups (e.g., diethylamino, methoxy) dominate, but steric bulk varies (e.g., 2,4,6-trimethoxybenzylidene in vs. smaller 4-cyano in ).
- Position 5 : Aromatic substituents (e.g., 3,4-dimethoxyphenyl, phenyl, heterocycles like furan) modulate π-π interactions and solubility.
- Position 6 : Allyl esters (target and ) may confer higher reactivity compared to ethyl esters ().
Physical and Spectral Properties
Table 2: Physical and Spectral Data Comparison
Key Observations :
- Melting Points : Higher melting points (e.g., 243–246°C for 11a ) correlate with symmetrical substituents (e.g., 2,4,6-trimethylbenzylidene), enhancing crystallinity.
- IR Spectroscopy: C=O stretches (~1700–1720 cm⁻¹) are consistent across analogs, with minor shifts depending on electron-withdrawing/donating effects.
- NMR: The target compound’s diethylamino group would produce distinct triplet signals for N(CH2CH3)2 at δ 1.1–1.3 (CH3) and δ 3.2–3.5 (CH2), absent in other analogs.
Yield Trends :
- Yields for analogs range from 57–68% , suggesting moderate efficiency due to steric hindrance from bulky substituents (e.g., 3,4-dimethoxyphenyl in the target compound).
Preparation Methods
Reaction Conditions:
-
Ultrasound probe power : 51 W
-
Temperature : 25 ± 1°C
-
Time : 10 minutes
-
Purification : Silica gel chromatography (Hexane:Ethyl acetate, 6:4)
Key Advantages:
Mechanistic Pathway:
-
Knoevenagel condensation : Formation of the α,β-unsaturated ketone intermediate between 4-(diethylamino)benzaldehyde and allyl acetoacetate.
-
Cyclization : Attack of 2-aminothiazole’s nucleophilic nitrogen on the carbonyl group, followed by intramolecular thia-Michael addition to form the thiazolo[3,2-a]pyrimidine core.
Conventional Heating Method with Acid Catalysis
An alternative approach uses conventional heating under acidic conditions, adapted from Biginelli reaction protocols.
Reaction Components:
-
4-(Diethylamino)benzaldehyde (10.00 mmol)
-
2-Aminothiazole (10.00 mmol)
-
Allyl acetoacetate (10.00 mmol)
-
p-Toluenesulfonic acid (PTSA) (15.00 mmol) in acetonitrile
Reaction Conditions:
-
Temperature : Reflux (80–90°C)
-
Time : 2–3 hours
-
Purification : Column chromatography (Petroleum ether:Ethyl acetate, 8:2)
Performance Metrics:
Comparative Analysis of Synthetic Methods
Critical Factors Influencing Yield:
-
Electron-donating substituents : The 4-(diethylamino) group enhances reactivity by stabilizing the Knoevenagel intermediate via resonance.
-
Steric effects : 3,4-Dimethoxyphenyl and allyl groups require precise spatial alignment to avoid byproduct formation.
Structural Confirmation and Characterization
Post-synthesis analyses validate the compound’s identity:
Spectroscopic Data:
Challenges and Optimization Strategies
-
Allyl ester stability : Prolonged heating above 50°C risks allyl group isomerization.
-
Purification : Silica gel chromatography effectively removes unreacted aldehydes and aminothiazole byproducts.
-
Scale-up limitations : Ultrasonic reactors require specialized equipment for industrial-scale production .
Q & A
Q. What are the common synthetic routes for thiazolo[3,2-a]pyrimidine derivatives, and how are reaction conditions optimized?
Thiazolo[3,2-a]pyrimidine derivatives are typically synthesized via condensation reactions between thiouracil analogs and aromatic aldehydes. For example, a general method involves refluxing a thiouracil precursor with substituted benzaldehydes in a solvent system (e.g., acetic anhydride/acetic acid) with sodium acetate as a catalyst . Optimization of reaction time, temperature (e.g., 78°C for 2–12 hours), and stoichiometry is critical to achieving high yields (e.g., 57–68%) . Monitoring via TLC and recrystallization from solvents like DMF/water ensures purity .
Q. How is the compound characterized structurally, and what spectroscopic techniques are employed?
Structural characterization relies on multimodal spectroscopy:
- IR spectroscopy confirms functional groups (e.g., C=O at ~1719 cm⁻¹, CN at ~2219 cm⁻¹) .
- NMR (¹H and ¹³C) resolves substituent effects, such as diastereotopic protons in the thiazole ring or aromatic methoxy groups (δ 3.8–4.0 ppm) .
- X-ray crystallography provides absolute configuration and molecular packing; monoclinic systems (e.g., space group C2/c) with Z = 8 are common for analogs .
Q. What biological activities are reported for structurally related thiazolopyrimidines?
Analogous compounds exhibit antimicrobial, antifungal, and anticancer properties. For instance, derivatives with electron-withdrawing substituents (e.g., bromo, cyano) show enhanced activity against Staphylococcus aureus (MIC ≤ 2 µg/mL) . Anticancer mechanisms may involve intercalation with DNA or inhibition of topoisomerase II .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence reactivity in condensation reactions?
Electron-donating groups (e.g., 3,4-dimethoxyphenyl) increase aldehyde electrophilicity, accelerating imine formation, while bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) may hinder cyclization, reducing yields . For example, 4-cyanobenzaldehyde derivatives achieve 68% yield under reflux, whereas sterically hindered analogs require prolonged heating .
Q. What strategies resolve contradictions in reported biological activity data for similar compounds?
Discrepancies in bioactivity often arise from assay variability (e.g., cell line specificity) or structural nuances. For example, a 4-bromophenyl analog shows potent antifungal activity (Candida albicans IC₅₀ = 1.5 µM) but weak antibacterial effects, suggesting target selectivity . Meta-analysis of substituent trends (e.g., halogen vs. methoxy) and dose-response validation can clarify mechanisms .
Q. How does molecular conformation impact crystallographic packing and solubility?
X-ray studies reveal that planar benzylidene moieties promote π-π stacking, reducing solubility in polar solvents. For example, analogs with 3,4,5-trimethoxybenzylidene groups crystallize in monoclinic systems with intermolecular hydrogen bonds (e.g., C=O⋯H-N), influencing dissolution kinetics . Computational modeling (e.g., DFT) can predict solubility by analyzing lattice energies .
Q. What methodologies are used to optimize regioselectivity in multi-step syntheses?
Regioselective functionalization is achieved via:
- Protecting groups : Acetoxy or allyl esters prevent undesired side reactions at the carboxylate position .
- Catalytic control : Sodium acetate directs cyclization to the thiazole ring over alternative pathways .
- Temperature modulation : Lower temperatures (e.g., 0–5°C) favor kinetic products, while reflux drives thermodynamic control .
Methodological Considerations
Q. How are reaction intermediates purified, and what challenges arise in scale-up?
Column chromatography (silica gel, ethyl acetate/hexane) is standard for isolating intermediates. However, analogs with polar groups (e.g., hydroxy, amino) require reverse-phase HPLC . Scale-up challenges include exothermic side reactions (e.g., dimerization), mitigated by flow chemistry systems for controlled heat dissipation .
Q. What statistical tools are applied in reaction optimization for novel derivatives?
Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, identify critical parameters (e.g., catalyst loading, solvent ratio). For example, a Central Composite Design optimized diphenyldiazomethane synthesis, reducing reaction time by 40% .
Q. How are computational methods integrated with experimental data to predict bioactivity?
Molecular docking (e.g., AutoDock Vina) and QSAR models correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity. A study on triazolothiadiazines demonstrated predictive accuracy (R² = 0.89) for antitubercular activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
